4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one is an organic compound that features a chloro-substituted cyclohexadienone core with a hydrazinylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-(methylsulfanyl)phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 4-chloro-6-[[2-(pyridin-2-ylmethylsulfanyl)phenyl]hydrazinylidene]cyclohexa-2,4-dien-1-one
Uniqueness
4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
140161-63-3 |
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Molecular Formula |
C13H11ClN2OS |
Molecular Weight |
278.76 g/mol |
IUPAC Name |
4-chloro-2-[(2-methylsulfanylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11ClN2OS/c1-18-13-5-3-2-4-10(13)15-16-11-8-9(14)6-7-12(11)17/h2-8,17H,1H3 |
InChI Key |
BTPDEOODXAYCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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